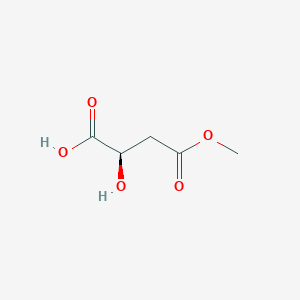
N1-Methylethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C3H10N2·HCl. It is a derivative of ethylenediamine, where one of the hydrogen atoms in the ethylenediamine molecule is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
N1-Methylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid, which results in the formation of N-methyl-ethylenediamine. The subsequent reaction with hydrochloric acid yields the monohydrochloride salt .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of N-methyl-ethylenediamine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
化学反応の分析
Types of Reactions
N1-Methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-ethylenediamine oxide.
Reduction: It can be reduced to form N-methyl-ethylenediamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: N-methyl-ethylenediamine oxide.
Reduction: N-methyl-ethylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N1-Methylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N1-Methylethane-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules .
類似化合物との比較
Similar Compounds
Ethylenediamine: The parent compound, which lacks the methyl group.
N,N’-dimethylethylenediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-ethylethylenediamine: A derivative with an ethyl group instead of a methyl group
Uniqueness
N1-Methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its nucleophilicity and alters its reactivity compared to ethylenediamine. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
特性
分子式 |
C3H11ClN2 |
|---|---|
分子量 |
110.58 g/mol |
IUPAC名 |
N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c1-5-3-2-4;/h5H,2-4H2,1H3;1H |
InChIキー |
LCRVIUZAMYNZOC-UHFFFAOYSA-N |
正規SMILES |
CNCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{2-[(4-fluorophenyl)amino]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8664942.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)

![Tert-butyl 8-phenyl-7-oxa-3,10-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8664953.png)


